![molecular formula C18H17F4N5O2 B6449699 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549063-44-5](/img/structure/B6449699.png)
6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives includes three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups. In this context, our compound serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool in synthetic chemistry .
Metal-Organic Frameworks (MOFs) Synthesis
Our compound finds application in the preparation of metal-organic frameworks (MOFs). MOFs are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. The trifluoromethylpyridine moiety contributes to the structural diversity and properties of these frameworks .
Catalytic Ligand for Regioselective Coupling Reactions
As a ligand, 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one participates in regioselective coupling reactions. For instance, it acts as a catalyst in the aerobic oxidative coupling of xylene to form tetramethylbiphenyls, a valuable class of compounds .
Protodeboronation in Total Synthesis
Protodeboronation, a process involving the removal of a boron group, has been employed in the formal total synthesis of natural products. Our compound’s boron functionality plays a crucial role in these synthetic routes, enabling the construction of complex molecules .
Amination Reactions
Through amination reactions, 6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one can be converted into aminopyridines. These derivatives have applications in medicinal chemistry and materials science .
Mechanism of Action
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into the synthesis, properties, and applications of TFMP derivatives, including “6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one”, will continue to be a significant area of study.
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N5O2/c19-13-14(10-1-2-10)24-17(25-15(13)28)27-7-5-26(6-8-27)16(29)11-3-4-12(23-9-11)18(20,21)22/h3-4,9-10H,1-2,5-8H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHMDGPDIYSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-[4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1H-pyrimidin-6-one |
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